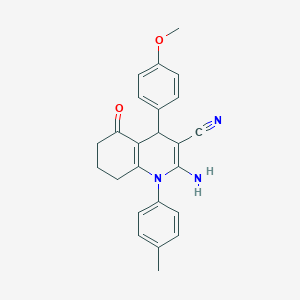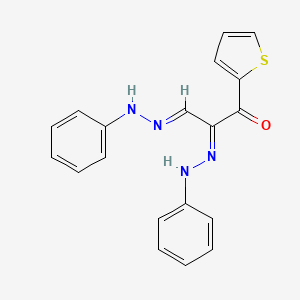![molecular formula C19H16N4O4 B11540299 N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)
N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the furan derivative with pyridine-3-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide has been studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis in cancer cells or the disruption of bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]thiophene-3-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide stands out due to its specific structural features, such as the presence of a pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c1-12-8-16(17(23(25)26)9-13(12)2)18-6-5-15(27-18)11-21-22-19(24)14-4-3-7-20-10-14/h3-11H,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
WKZOELUFLZDQGD-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540226.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540227.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11540235.png)
![methyl 4-({[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11540253.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540265.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11540266.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
